2-(3-Methylquinoxalin-2-yl)ethanamine

Lipophilicity CNS MPO Physicochemical profiling

Researchers optimizing quinoxaline-based kinase inhibitors need building blocks with defined substituent effects. 2-(3-Methylquinoxalin-2-yl)ethanamine (CAS 1050884-05-3, ≥98% purity) provides: • Matched-pair SAR: ΔXLogP3 +0.5 vs. des-methyl analog, identical TPSA 51.8 Ų for isolated lipophilicity assessment. • Validated chemotype: 3-methylquinoxaline VEGFR-2 IC₅₀ 3.2 nM. • Primary amine handle for rapid amide coupling or reductive amination. Guaranteed ≥98% purity minimizes impurity-driven false positives in cell-based assays.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13007340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylquinoxalin-2-yl)ethanamine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1CCN
InChIInChI=1S/C11H13N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6-7,12H2,1H3
InChIKeyHRHSXXFJOYNILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylquinoxalin-2-yl)ethanamine – Physicochemical and Procurement Baseline


2-(3-Methylquinoxalin-2-yl)ethanamine (CAS 1050884-05-3) is a quinoxaline derivative bearing a primary ethylamine side chain at position 2 and a methyl substituent at position 3. With a molecular weight of 187.24 Da [1], a computed XLogP3 of 1.0 [1], and a topological polar surface area of 51.8 Ų [1], it occupies a distinct narrow range of physicochemical space among close quinoxaline analogs. It is supplied commercially at ≥98 % purity by multiple vendors and is predominantly employed as a synthetic intermediate or fragment in medicinal chemistry campaigns targeting kinases, GPCRs, and anti-infective pathways.

Synthetic Intermediate or Fragment: Suited for medicinal chemistry campaigns targeting kinases, GPCRs, and anti-infective pathways.
High-Purity Starting Material: Commercial supply at ≥98% purity supports direct use in parallel synthesis and cell-based screening without additional purification.
Matched Pair Probe: A clean system for attributing SAR differences specifically to the 3-methyl substituent when compared with des-methyl analogs.

Why Generic Substitution Fails for 2-(3-Methylquinoxalin-2-yl)ethanamine


Substituting 2-(3-methylquinoxalin-2-yl)ethanamine with the commonly available des‑methyl analog 1‑(quinoxalin‑2‑yl)ethanamine (XLogP3 = 0.5) or the shorter‑linker 3‑methylquinoxalin‑2‑amine would alter lipophilicity, linker flexibility, and hydrogen‑bonding capacity in ways that can propagate into substantially different target engagement, cellular permeability, and metabolic stability profiles [1][2]. The 3‑methyl group alone confers a ΔXLogP3 of +0.5 relative to the des‑methyl comparator, a shift that is pharmacokinetically meaningful for CNS penetration and intracellular target access [3]. The quantitative differential evidence detailed in Section 3 demonstrates why this compound cannot be assumed interchangeable with its in‑class neighbors.

Target Compound
2-(3-Methylquinoxalin-2-yl)ethanamine
XLogP3 = 1.0; 2 rotatable bonds; contains critical 3-methyl group.
Des-Methyl Analog
1-(Quinoxalin-2-yl)ethanamine
Lower lipophilicity (ΔXLogP3 -0.5) and reduced linker flexibility may shift target engagement, permeability, and metabolic stability profiles.
Target Compound
2-(3-Methylquinoxalin-2-yl)ethanamine
Commercial specification ≥98% purity (HPLC).
Common Analog
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine
Lower reported purity (97%) increases risk of trace impurities confounding biological readouts in sensitive assays.

Quantitative Evidence vs. Closest Structural Analogs


Lipophilicity Differentiation vs. Des-Methyl Analog

The computed XLogP3 of 2-(3-methylquinoxalin-2-yl)ethanamine is 1.0, compared with 0.5 for 1-(quinoxalin-2-yl)ethanamine, which lacks the 3‑methyl substituent [1]. This ΔXLogP3 of +0.5 crosses the threshold recognized in CNS multiparameter optimization (MPO) as sufficient to alter blood–brain barrier permeability and free fraction [2]. For procurement decisions where lipophilicity-driven partitioning is a critical design parameter, the methylated scaffold is not functionally equivalent to the des‑methyl variant.

Lipophilicity Shift
Head-to-head
Target: XLogP3 = 1.0 Analog: XLogP3 = 0.5 ΔXLogP3 = +0.5
Reported ΔXLogP3 crosses CNS MPO threshold; may alter permeability and free fraction.
Computed XLogP3; experimental logD may vary.
Lipophilicity CNS MPO Physicochemical profiling

Linker Flexibility vs. 1-(Quinoxalin-2-yl)ethanamine

2-(3-Methylquinoxalin-2-yl)ethanamine possesses two rotatable bonds (ethylamine chain), whereas 1-(quinoxalin-2-yl)ethanamine has only one rotatable bond [1]. The additional freely rotating sp³ carbon in the target compound increases conformational sampling and can provide an entropic advantage for binding to flexible or induced‑fit pockets, at the cost of higher desolvation penalty for rigid binding sites. This difference is design‑relevant whenever free‑energy calculations or structure‑based docking are used to prioritize building blocks.

Linker Flexibility
Head-to-head
Target: 2 rotatable bonds Analog: 1 rotatable bond +1 rotatable bond
Supports conformational sampling; may affect binding entropy in rigid pockets.
Relevant for fragment-based docking and free-energy calculations.
Conformational flexibility Ligand pre‑organization Entropic penalty

VEGFR-2 Inhibitory Activity of the 3-Methylquinoxaline Chemotype

Although 2-(3-methylquinoxalin-2-yl)ethanamine itself has not been reported in a dedicated VEGFR‑2 enzymatic assay, the 3‑methylquinoxaline chemotype to which it belongs has yielded potent VEGFR‑2 inhibitors. Compound 27a, a 3‑methylquinoxalin‑2(1H)‑one derivative, achieved an IC₅₀ of 3.2 nM against VEGFR‑2, comparable to sorafenib (IC₅₀ = 3.12 nM) [1]. In cytotoxicity assays, 27a exhibited IC₅₀ values of 7.7 µM (MCF‑7) and 4.5 µM (HepG2) vs. sorafenib (3.51 µM and 2.17 µM, respectively) [1]. This class‑level evidence supports the use of the 3‑methylquinoxaline ethanamine scaffold as a privileged starting point for kinase inhibitor design.

VEGFR-2 Chemotype Potency
Class-level inference
IC₅₀ 3.2 nM
Supports 3-methylquinoxaline as a kinase inhibitor design scaffold.
Data from compound 27a; not measured for target compound itself.
VEGFR-2 kinase Angiogenesis Cancer

Purity Specification Advantage Over Common Analogs

Commercially available 2-(3-methylquinoxalin-2-yl)ethanamine is routinely supplied at 98 % purity , whereas the closest methyl‑bearing comparator N‑methyl‑1‑(3‑methylquinoxalin‑2‑yl)methanamine is typically listed at 97 % and the des‑methyl analog 1‑(quinoxalin‑2‑yl)ethanamine at 95 % . The 1–3 % higher purity specification reduces the risk of confounding biological readouts caused by trace impurities, particularly for cellular assays sensitive to low‑level contaminants with orthogonal pharmacological activities.

Purity Specification
Cross-study
≥98%
Higher reported purity vs. common analogs (95-97%) reduces impurity-driven false positives.
Source: Vendor COA; cross-vendor validation recommended.
Chemical purity Reproducibility Assay interference

Identical TPSA and H-Bond Profile for Matched-Pair Analysis

Both 2-(3-methylquinoxalin-2-yl)ethanamine and its des‑methyl analog 1‑(quinoxalin‑2‑yl)ethanamine share an identical topological polar surface area (TPSA = 51.8 Ų) and the same hydrogen‑bond donor/acceptor counts (HBD = 1, HBA = 3) [1]. This profile makes them a near‑ideal matched molecular pair (MMP) in which the sole structural variable is the 3‑methyl group. For procurement purposes, the pair enables clean attribution of any observed potency, selectivity, or pharmacokinetic differences specifically to the methyl substituent, reducing confounding variables in SAR exploration.

Matched Pair Identity
Head-to-head
TPSA: 51.8 Ų HBD/HBA: 1/3 ΔTPSA = 0 Ų
Cleanest matched-pair for attributing SAR solely to the 3-methyl group.
Ideal for side-by-side procurement in lead optimization.
Matched molecular pairs TPSA Hydrogen bonding

Research and Industrial Application Scenarios


Kinase-Focused Fragment Library Design

The VEGFR‑2 inhibitory activity demonstrated by the 3‑methylquinoxaline chemotype (IC₅₀ = 3.2 nM for compound 27a [1]) supports the inclusion of 2-(3-methylquinoxalin-2-yl)ethanamine as a primary amine‑bearing fragment in kinase‑targeted libraries. Its ethylamine linker provides a vector for rapid amide coupling or reductive amination, enabling efficient exploration of hinge‑binder SAR while maintaining the 3‑methyl substitution that contributed to nanomolar potency in the published series.

Matched Molecular Pair Analysis of Methyl-Group SAR

The identical TPSA (51.8 Ų [1]) and hydrogen‑bond profile of 2-(3-methylquinoxalin-2-yl)ethanamine relative to 1‑(quinoxalin‑2‑yl)ethanamine, combined with a ΔXLogP3 of +0.5 [1], creates a clean matched‑pair system. Researchers can purchase both compounds simultaneously and attribute any differences in membrane permeability, CYP inhibition, or target engagement solely to the 3‑methyl group, accelerating multiparameter optimization for CNS or intracellular targets.

Synthesis of VEGFR-2-Targeted PROTACs

The terminal primary amine of 2-(3-methylquinoxalin-2-yl)ethanamine serves as a convenient functional handle for conjugation to cereblon or VHL E3 ligase ligands, enabling the construction of bivalent VEGFR‑2 degraders. The class‑level evidence that 3‑methylquinoxaline derivatives achieve VEGFR‑2 IC₅₀ values in the low nanomolar range [1] positions this building block as a logical warhead‑linker intermediate for targeted protein degradation strategies.

High-Purity Starting Material for Cellular Screening

With a guaranteed purity specification of 98 % , 2-(3-methylquinoxalin-2-yl)ethanamine is suitable as a building block for parallel synthesis of compound libraries destined for direct cell‑based screening without additional purification. The higher purity relative to the 95–97 % typical of structural analogs reduces the likelihood of impurity‑driven false positives in sensitive reporter‑gene or high‑content imaging assays.

Application
Selection Property
Validation Focus
Kinase-Focused Fragment Libraries
3-Methylquinoxaline chemotype class
VEGFR-2 pathway inhibition assay context
Matched Pair Methyl SAR
Identical TPSA and H-bond profile vs. des-methyl analog
Permeability and target engagement endpoint review
Targeted Protein Degradation (PROTACs)
Terminal primary amine handle
E3 ligase ligand conjugation efficiency
Cell-Based Library Screening
≥98% purity commercial supply
Impurity-driven false-positive endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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